![molecular formula C12H11NO5S B14285546 1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione CAS No. 138046-15-8](/img/structure/B14285546.png)
1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core structure with a 4-ethenylbenzene-1-sulfonyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 4-ethenylbenzene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia or methanol in the presence of a base.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Sulfides or thiols.
Substitution: Corresponding sulfonamide or sulfonate esters.
Applications De Recherche Scientifique
1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The ethenyl group may participate in covalent bonding with nucleophilic sites in biological molecules, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Pyrrolidine-2,5-dione: A core structure shared with the compound, known for its biological activity.
4-Ethenylbenzene-1-sulfonyl chloride: A precursor in the synthesis of the compound.
N-Sulfonylpyrrolidines: Compounds with similar sulfonyl groups attached to the pyrrolidine ring.
Uniqueness: 1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione is unique due to the combination of the ethenylbenzene and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
138046-15-8 |
|---|---|
Formule moléculaire |
C12H11NO5S |
Poids moléculaire |
281.29 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C12H11NO5S/c1-2-9-3-5-10(6-4-9)19(16,17)18-13-11(14)7-8-12(13)15/h2-6H,1,7-8H2 |
Clé InChI |
PKFBPWIRUVYZRD-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)
![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)
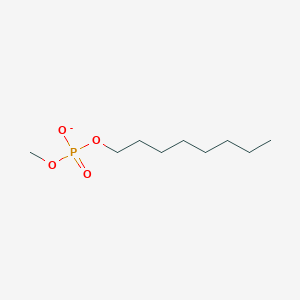
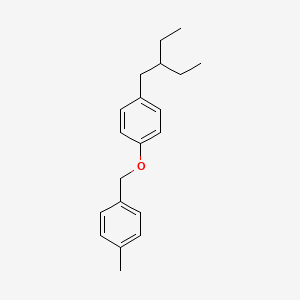
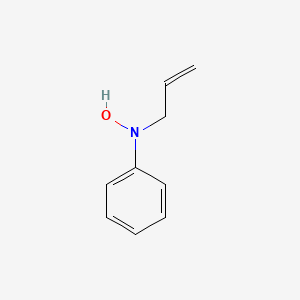
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
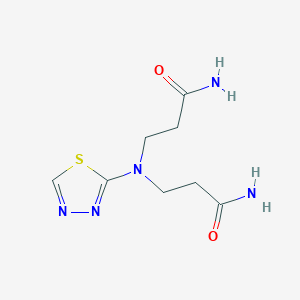
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
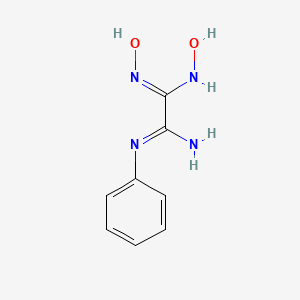
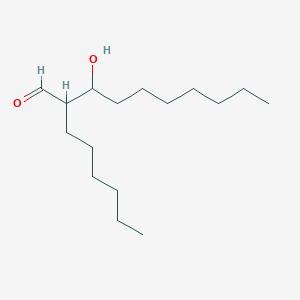
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)


